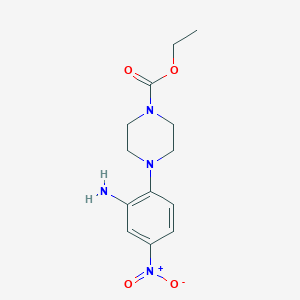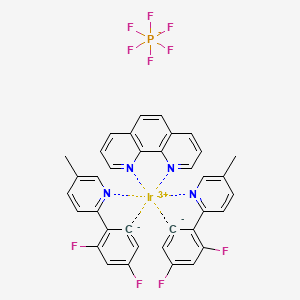
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate is a complex organometallic compound It consists of an iridium(3+) center coordinated with 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine and 1,10-phenanthroline ligands, with hexafluorophosphate as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate typically involves the following steps:
Ligand Synthesis: The ligands 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine and 1,10-phenanthroline are synthesized separately through multi-step organic reactions.
Complex Formation: The iridium(3+) center is introduced by reacting iridium chloride with the ligands in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Purification: The resulting complex is purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions can occur at the iridium center or the ligands, using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various ligands, solvents like acetonitrile or dichloromethane, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(4+) complexes, while reduction may produce iridium(2+) complexes.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-H activation. Its unique coordination environment and electronic properties make it an effective catalyst.
Biology
In biological research, this compound can be used as a probe for studying cellular processes and as a potential therapeutic agent due to its photophysical properties.
Medicine
In medicine, this compound is explored for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to target cancer cells.
Industry
In industry, this compound is used in the development of light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) due to its luminescent properties.
作用機序
The mechanism by which this compound exerts its effects involves the interaction of the iridium center with molecular targets. The iridium center can facilitate electron transfer reactions, activate small molecules, and generate reactive intermediates. The ligands play a crucial role in stabilizing the iridium center and modulating its reactivity.
類似化合物との比較
Similar Compounds
- 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;ruthenium(3+);1,10-phenanthroline;hexafluorophosphate
- 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;platinum(2+);1,10-phenanthroline;hexafluorophosphate
Uniqueness
Compared to similar compounds, 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate exhibits unique photophysical properties, higher catalytic activity, and greater stability. These characteristics make it particularly valuable in applications requiring efficient light emission and robust catalytic performance.
特性
分子式 |
C36H24F10IrN4P |
|---|---|
分子量 |
925.8 g/mol |
IUPAC名 |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate |
InChI |
InChI=1S/2C12H8F2N.C12H8N2.F6P.Ir/c2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-7(2,3,4,5)6;/h2*2-3,5-7H,1H3;1-8H;;/q2*-1;;-1;+3 |
InChIキー |
MMBWVTSBIIXVNK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


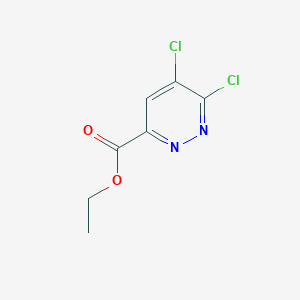
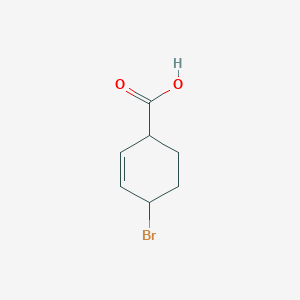

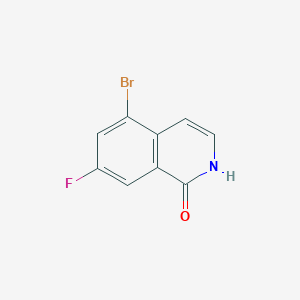
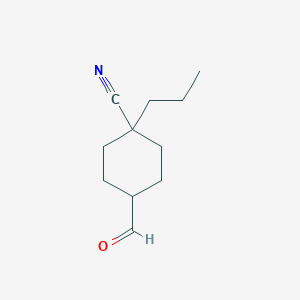
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
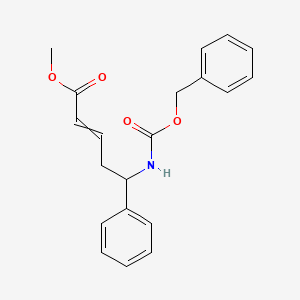
![Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13897949.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B13897950.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
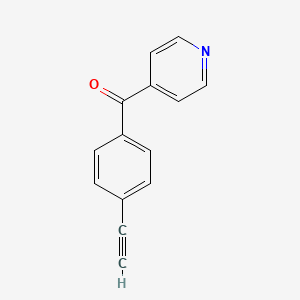
![[2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)
![1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B13897972.png)
